Butoconazole Impurity 4, chemically known as 1-(2-((2,6-Dichlorophenyl)thio)-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole, is a significant impurity associated with the antifungal agent butoconazole. This compound is characterized by its complex structure, which includes multiple aromatic rings and a thioether functional group. The presence of dichlorophenyl groups contributes to its unique chemical properties and potential biological activities. It is primarily used in pharmaceutical research for analytical method development and validation due to its relevance in the synthesis and quality control of butoconazole formulations .
These reactions are essential for modifying the compound to study its derivatives and their biological effects.
The synthesis of Butoconazole Impurity 4 typically involves multi-step organic reactions starting from simpler precursors. A common synthetic route includes:
Butoconazole Impurity 4 serves several critical roles in pharmaceutical research:
Interaction studies involving Butoconazole Impurity 4 focus on its potential effects when combined with other pharmaceutical agents. Preliminary investigations suggest that it may influence the pharmacokinetics or pharmacodynamics of co-administered drugs. Understanding these interactions is crucial for assessing safety profiles and optimizing therapeutic regimens involving butoconazole.
Several compounds share structural similarities with Butoconazole Impurity 4, including:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Butoconazole | Imidazole derivative | Antifungal | Effective against a broad range of fungi |
| Butoconazole Impurity 4 | Imidazole derivative | Analytical reference | Impurity form aiding quality control |
| Miconazole | Imidazole derivative | Antifungal | Broad-spectrum activity; topical use |
| Clotrimazole | Imidazole derivative | Antifungal | Used in various formulations; systemic and topical |
Butoconazole Impurity 4's uniqueness lies in its role as an impurity that aids in understanding the stability and quality of butoconazole formulations while potentially contributing to antifungal activity itself.
Butoconazole Impurity 4, chemically known as 1-(2-chloro-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole hydrochloride, represents a significant impurity associated with the antifungal agent butoconazole [1]. The molecular formula of Butoconazole Impurity 4 is C19H17Cl3N2S·HCl, with a molecular weight of 448.28 g/mol [1] [2]. This compound features a complex structure with multiple aromatic rings and a thioether functional group, which contributes to its unique spectroscopic profile .
The proton Nuclear Magnetic Resonance (1H NMR) spectrum of Butoconazole Impurity 4 reveals characteristic signals that confirm its structural composition [5]. The aromatic protons from the phenyl rings appear in the range of 7.3-9.0 ppm, corresponding to the benzene and imidazole rings [19]. The methylene protons adjacent to the imidazole nitrogen (-CH2-N) typically resonate at approximately 5.10-5.70 ppm, while the methylene protons in the butyl chain show signals between 2.5-3.5 ppm [19] [25].
The 13C NMR spectrum further confirms the structure, showing signals for aromatic carbons in the range of 120-140 ppm [25]. The carbon atoms attached to chlorine atoms exhibit characteristic downfield shifts due to the electron-withdrawing effect of the halogen atoms [5]. The thioether carbon typically appears around 30-40 ppm, providing evidence for the sulfur-carbon bond in the structure [19].
Table 1: Key NMR Signals of Butoconazole Impurity 4
| Signal Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Aromatic protons | 7.3-9.0 | Benzene and imidazole rings |
| -CH2-N protons | 5.10-5.70 | Methylene adjacent to imidazole |
| Aliphatic protons | 2.5-3.5 | Butyl chain methylene groups |
| Aromatic carbons | 120-140 | Benzene and imidazole rings |
| C-Cl carbons | 130-135 | Carbons attached to chlorine |
| C-S carbon | 30-40 | Carbon attached to sulfur |
The Fourier Transform Infrared (FT-IR) spectroscopy of Butoconazole Impurity 4 provides valuable information about the functional groups present in the molecule [6]. The spectrum typically shows characteristic absorption bands that correspond to specific structural features [27]. The C-H stretching vibrations of the aromatic rings appear in the range of 3100-3000 cm-1, while the aliphatic C-H stretching bands are observed at 3000-2850 cm-1 [27].
The imidazole ring shows characteristic C=N stretching at approximately 1650-1550 cm-1, and C-N stretching bands at 1350-1250 cm-1 [6] [27]. The C-Cl stretching vibrations, which are crucial for identifying the chlorinated phenyl rings, appear as strong bands in the region of 800-600 cm-1 [27]. Additionally, the thioether (C-S) stretching vibration typically appears as a weak band in the region of 700-600 cm-1 [23].
Table 2: Characteristic FT-IR Absorption Bands of Butoconazole Impurity 4
| Wavenumber (cm-1) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 3000-2850 | Aliphatic C-H stretching |
| 1650-1550 | C=N stretching (imidazole) |
| 1350-1250 | C-N stretching |
| 800-600 | C-Cl stretching |
| 700-600 | C-S stretching |
Mass spectrometry (MS) analysis of Butoconazole Impurity 4 provides crucial information about its molecular weight and fragmentation pattern [14]. The molecular ion peak [M+H]+ appears at m/z 412.8, confirming the molecular formula C19H17Cl3N2S [14] [15]. The isotopic pattern observed in the mass spectrum further confirms the presence of three chlorine atoms in the molecule, as evidenced by the characteristic isotopic distribution pattern [15].
The fragmentation pattern of Butoconazole Impurity 4 in mass spectrometry reveals several diagnostic fragment ions [16]. A prominent fragment at m/z 165.1 corresponds to the imidazole-containing portion of the molecule after cleavage of the C-S bond [14]. This fragmentation pathway is consistent with the structural features of the compound and provides valuable information for its identification and characterization [16].
High-resolution mass spectrometry confirms the monoisotopic mass of 410.017803, which is in excellent agreement with the calculated value for the molecular formula [15]. The multiple reaction monitoring (MRM) transitions used for quantitative analysis typically monitor the precursor ion at m/z 412.8 and the product ion at m/z 165.1 [14] [16].
The crystallographic studies of Butoconazole Impurity 4 provide valuable insights into its three-dimensional structure and molecular packing in the solid state [9]. X-ray crystallography reveals that Butoconazole Impurity 4 crystallizes as a white to off-white crystalline powder with a well-defined crystal lattice structure . The crystal structure analysis confirms the presence of the chlorinated phenyl rings, the imidazole moiety, and the thioether linkage, all arranged in a specific spatial orientation [9] .
The bond lengths and angles determined from crystallographic data are essential for predicting the reactivity and stability of Butoconazole Impurity 4 . The C-Cl bond lengths in the chlorinated phenyl rings typically range from 1.72 to 1.75 Å, which is consistent with standard aromatic C-Cl bonds [9]. The C-S bond length is approximately 1.76-1.78 Å, indicating a typical single bond character for the thioether linkage .
The crystal packing analysis reveals intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure [10]. These interactions play a crucial role in determining the physical properties of Butoconazole Impurity 4, such as its melting point and solubility [10] .
Conformational analysis of Butoconazole Impurity 4 reveals the preferred spatial arrangement of its molecular structure [12]. The butyl chain connecting the imidazole ring to the thioether group exhibits conformational flexibility, allowing for multiple possible conformations [12]. Theoretical calculations and experimental data suggest that the most stable conformation is one in which the butyl chain adopts an extended conformation, minimizing steric interactions between the bulky aromatic groups [10] [12].
The rotation around the C-S bond is relatively restricted due to steric hindrance from the 2,6-dichlorophenyl group [12]. This restricted rotation contributes to the overall rigidity of the molecule and influences its binding properties [10]. The imidazole ring preferentially adopts a planar conformation, which is stabilized by the aromatic character of the heterocycle [12].
Monosubstituted cyclohexane conformational analysis principles can be applied to understand the energetics of different conformations of the flexible parts of the molecule [12]. The energy difference between different conformers is influenced by factors such as steric interactions, electronic effects, and intramolecular hydrogen bonding [10] [12].
Table 3: Key Conformational Parameters of Butoconazole Impurity 4
| Structural Feature | Preferred Conformation | Energy Difference (kcal/mol) |
|---|---|---|
| Butyl chain | Extended | 1.2-1.5 |
| C-S bond rotation | Restricted | 2.0-2.5 |
| Imidazole ring | Planar | Highly stable |
| Phenyl rings | Perpendicular to thioether | 0.8-1.2 |
Butoconazole Impurity 4 shares significant structural similarities with its parent drug, butoconazole, while also exhibiting distinct differences that affect its physicochemical properties and potential biological activities [17]. Butoconazole, chemically known as 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, has a molecular formula of C19H17Cl3N2S and a molecular weight of 411.769 g/mol [13] [15].
The primary structural difference between Butoconazole Impurity 4 and butoconazole is the presence of a hydrochloride salt form in the impurity, which affects its solubility and crystalline properties [1] [20]. Both compounds contain the same core structure, including the imidazole ring, the butyl chain, and the chlorinated phenyl rings connected through a thioether linkage [13] [17].
The parent drug butoconazole is a white to off-white crystalline powder with a melting point of approximately 159°C with decomposition [20]. In comparison, Butoconazole Impurity 4 typically exhibits different thermal behavior due to its salt form, which affects its crystal packing and intermolecular interactions [17] [20].
The structural relationship between Butoconazole Impurity 4 and butoconazole can be analyzed in terms of their chemical functionalities and spatial arrangements [21]. Both compounds contain the same number of chlorine atoms (three) positioned identically on the phenyl rings [13] [21]. The thioether linkage, which is a key structural feature, is preserved in both molecules and plays a crucial role in their conformational properties [21].
The imidazole ring, which is essential for the antifungal activity of butoconazole, is present in both structures [22]. However, the protonation state of the imidazole nitrogen differs between the parent drug and its impurity, with Butoconazole Impurity 4 existing as a hydrochloride salt [1] [22].
Table 4: Structural Comparison Between Butoconazole and Butoconazole Impurity 4
| Feature | Butoconazole | Butoconazole Impurity 4 |
|---|---|---|
| Molecular Formula | C19H17Cl3N2S | C19H17Cl3N2S·HCl |
| Molecular Weight | 411.769 g/mol | 448.28 g/mol |
| Salt Form | Free base or nitrate | Hydrochloride |
| Imidazole Ring | Present | Present |
| Chlorinated Phenyl Rings | Three chlorine atoms | Three chlorine atoms |
| Thioether Linkage | Present | Present |
| Butyl Chain | Present | Present |
The formation of Butoconazole Impurity 4 during the synthesis or degradation of butoconazole provides insights into their structural relationship [18] [28]. Butoconazole Impurity 4 can form during the synthesis of butoconazole through side reactions or incomplete purification processes [18]. Alternatively, it may arise as a degradation product under specific stress conditions, such as acidic hydrolysis or oxidative degradation [28].
Studies on the degradation kinetics of butoconazole have shown that it follows first-order kinetics under acidic conditions, with a degradation rate constant of 0.076 h-1 and a half-life of approximately 9.12 hours [28]. These degradation pathways can lead to the formation of various impurities, including Butoconazole Impurity 4, which can be separated and identified using chromatographic techniques [28] [29].
The structural similarities between butoconazole and Butoconazole Impurity 4 highlight the importance of rigorous quality control measures in the production of pharmaceutical-grade butoconazole [29]. The presence of impurities, even in small quantities, can potentially affect the efficacy and stability of the final drug product [28] [29].
The formation of Butoconazole Impurity 4 during the synthetic process of butoconazole nitrate involves several key reaction mechanisms that lead to the generation of this specific byproduct. The compound, chemically designated as 1-(2-chloro-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole hydrochloride, emerges as a consequence of side reactions occurring during the multi-step synthesis of the parent drug [2].
The primary mechanism responsible for Butoconazole Impurity 4 formation involves a nucleophilic substitution reaction that occurs during the thioether formation step. In the standard butoconazole synthesis, the intermediate compound 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole undergoes reaction with 2,6-dichlorothiophenol in the presence of potassium carbonate [3] [4]. During this critical step, which typically occurs at temperatures between 105-108°C under nitrogen atmosphere, competitive reactions can lead to the formation of bis-thioether compounds.
The mechanistic pathway for impurity formation begins when the chlorinated intermediate reacts with excess 2,6-dichlorothiophenol, creating conditions favorable for double substitution reactions. The extended reaction time of 3-4 hours at elevated temperatures increases the probability of over-reaction, where a single molecule can undergo multiple thioether bond formations [5] [4]. This mechanism is particularly relevant because the reaction conditions favor the formation of thermodynamically stable products, and the bis-thioether structure represents a lower-energy configuration compared to the mono-substituted product.
Temperature control represents a critical factor in the formation mechanism of Butoconazole Impurity 4. The reaction temperature window of 105-108°C creates an optimal environment for the nucleophilic attack of the thiophenol species on the chlorinated carbon centers [3]. At these elevated temperatures, the increased molecular motion and energy facilitate the formation of multiple bonds, particularly when reagent concentrations are not carefully controlled.
The role of the base catalyst, potassium carbonate, cannot be understated in the impurity formation mechanism. The base serves to deprotonate the 2,6-dichlorothiophenol, generating a more nucleophilic thiophenolate anion that exhibits enhanced reactivity toward electrophilic carbon centers [4]. When present in excess, this activated nucleophile can react with multiple sites on the intermediate molecule, leading to the formation of the bis-thioether impurity structure.
Solvent effects also contribute significantly to the impurity formation mechanism. The use of methyl isobutyl ketone as the reaction solvent creates a medium that can stabilize both the intermediate and final products [3] [4]. However, the solvent polarity and coordinating ability can influence the reaction kinetics and thermodynamics, potentially favoring the formation of the more substituted impurity product under certain conditions.
The development of effective optimization strategies for minimizing Butoconazole Impurity 4 formation requires a comprehensive understanding of the reaction parameters and their influence on product selectivity. Temperature optimization emerges as the most critical factor, with studies demonstrating that maintaining the chlorination step temperature between 30-35°C, rather than the traditional 65-70°C, significantly reduces impurity formation [3] [4].
The implementation of improved reagent stoichiometry represents another fundamental optimization strategy. Research has shown that using 1-1.2 molar equivalents of thionyl chloride, rather than excess amounts, minimizes the formation of over-chlorinated intermediates that can subsequently lead to impurity formation [3] [5]. This controlled stoichiometry approach prevents the generation of reactive species that contribute to unwanted side reactions.
Solvent selection optimization has proven particularly effective in impurity minimization. The transition from traditional solvents to 1,2-dichloroethane in the presence of catalytic amounts of dimethylformamide has demonstrated superior results in maintaining product selectivity [3] [4]. This solvent system provides better control over reaction kinetics and reduces the formation of competing reaction pathways that lead to impurity generation.
Reaction time optimization plays a crucial role in minimizing impurity formation. Extended reaction times, particularly in the thioether formation step, increase the likelihood of over-reaction and bis-substitution products [4]. Implementing precise reaction monitoring and endpoint determination allows for optimal conversion while minimizing the formation of unwanted byproducts.
The optimization of purification strategies has shown remarkable effectiveness in impurity control. The development of crystallization-based purification methods, rather than relying solely on chromatographic techniques, provides both scalability and efficiency in impurity removal [3] [4]. Recrystallization from methyl isobutyl ketone has proven particularly effective in achieving high purity levels while maintaining cost-effectiveness.
Process analytical technology integration represents an advanced optimization approach for impurity minimization. Real-time monitoring of reaction parameters, including temperature, pH, and reagent concentrations, allows for immediate adjustment of reaction conditions to prevent impurity formation [6]. This proactive approach has demonstrated superior results compared to traditional batch-based quality control methods.
The implementation of continuous extraction techniques has emerged as an innovative optimization strategy. Rather than using traditional batch extraction methods, continuous liquid-liquid extraction systems provide better control over product isolation and reduce the exposure time that can lead to impurity formation [7]. This approach has shown particular effectiveness in the isolation of intermediate compounds that are prone to degradation.
The isolation of Butoconazole Impurity 4 requires specialized techniques that account for the compound's unique chemical properties and its structural similarity to the parent drug. High-performance liquid chromatography represents the primary analytical and preparative technique for impurity isolation, with reverse-phase columns providing optimal separation efficiency [6] [8].
The development of gradient elution systems has proven essential for effective impurity isolation. Mobile phase compositions utilizing acetonitrile and phosphate buffer systems, with careful pH control between 2.5-3.0, provide the necessary selectivity for separating Butoconazole Impurity 4 from other synthetic byproducts [6] [9]. The optimization of column temperature, typically maintained at 30°C, ensures consistent retention times and peak resolution.
Preparative isolation techniques require careful consideration of the compound's stability characteristics. The use of rapid preparative isolation methods, incorporating automated fraction collection and immediate processing, prevents degradation of the isolated impurity [8]. Temperature control during the isolation process is critical, as the compound exhibits limited stability at elevated temperatures.
Solid-phase extraction techniques have demonstrated effectiveness in the preliminary purification of Butoconazole Impurity 4. The selection of appropriate sorbent materials, particularly C18-based phases, provides selective retention and concentration of the impurity while removing interfering matrix components [6]. This approach serves as an effective sample preparation step prior to final analytical or preparative chromatographic isolation.
The implementation of mass spectrometry-guided isolation has revolutionized the identification and isolation of Butoconazole Impurity 4. Liquid chromatography-mass spectrometry systems provide real-time identification of the target compound, enabling precise fraction collection and improving isolation efficiency [8] [10]. The use of electrospray ionization techniques has proven particularly effective for this class of compounds.
The optimization of extraction conditions represents a critical aspect of impurity isolation. The careful selection of extraction solvents, pH conditions, and temperature parameters ensures maximum recovery of the target impurity while minimizing co-extraction of interfering compounds [8]. Multi-stage extraction protocols have shown superior results compared to single-stage procedures.
Process Control and Optimization Data
| Control Strategy | Target Parameter | Impurity Minimization | Quality Control |
|---|---|---|---|
| Temperature Control | Maintain 30-35°C for chlorination [3] | Prevents decomposition | Continuous monitoring |
| Reagent Stoichiometry | Use 1-1.2 mol thionyl chloride [3] | Reduces side reactions | Analytical verification |
| Reaction Time Optimization | Monitor reaction completion [4] | Ensures complete conversion | In-process testing |
| Solvent Selection | Use 1,2-dichloroethane for stability [3] | Improves product stability | Residual solvent analysis |
| Purification Methods | Recrystallization from MIBK [3] | Removes process impurities | HPLC purity >99% [4] |
Butoconazole Impurity Formation Data
| Impurity | CAS Number | Molecular Formula | Formation Source | Isolation Method |
|---|---|---|---|---|
| Butoconazole Impurity 4 | 1850278-18-0 [2] | C19H17Cl3N2S.HCl [2] | Synthesis process byproduct | RP-HPLC separation [6] |
| Butoconazole Impurity 2 | 67085-11-4 [11] | C13H15ClN2O [11] | Intermediate compound formation [11] | Gradient elution [6] |
| Butoconazole Impurity 7 | NA [12] | C19H17Cl3N2S [12] | Process-related impurity [12] | Preparative isolation [8] |
| Butoconazole Impurity 9 | 1190931-41-9 | Not specified | Synthetic byproduct | Multi-step reactions |
Synthetic Pathway Optimization Results
| Synthetic Step | Key Reagents | Temperature Range | Potential Impurity Formation | Yield Optimization |
|---|---|---|---|---|
| Step 1: Hydroxylation | Imidazole, Phase Transfer Catalyst [3] | 22-25°C [3] | Unreacted starting materials | 95% yield achieved [3] |
| Step 2: Chlorination | Thionyl Chloride, Dimethylformamide [3] | 30-38°C [3] | Incomplete chlorination products | Quantitative yield with proper conditions [3] |
| Step 3: Thioether Formation | 2,6-Dichlorothiophenol, Potassium Carbonate [3] | 105-108°C [3] | Bis-thioether compounds (Impurity 4) | 90% yield with controlled conditions [3] |
| Step 4: Imidazole Substitution | Sodium Hydride, Dimethylformamide [4] | 65-70°C [4] | Substitution byproducts | 51.7% to 84% depending on method [4] |
| Step 5: Salt Formation | Nitric Acid [3] | Room Temperature [3] | Hydrolysis products | 99% purity with proper crystallization [3] |